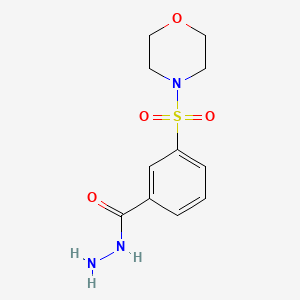
(2S,3R)-2-(Bromomethyl)-3-methyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-(Bromomethyl)-3-methyloxolane is a chiral compound with a unique structure that includes a bromomethyl group and a methyloxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(Bromomethyl)-3-methyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of (2S,3R)-3-methyloxolane-2-methanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters, leading to a more sustainable and scalable production method.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-(Bromomethyl)-3-methyloxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alkanes and other reduced forms.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-(Bromomethyl)-3-methyloxolane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-(Bromomethyl)-3-methyloxolane involves its reactivity as a bromomethylating agent. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds. This reactivity is crucial for its role in the synthesis of various organic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-2-(Chloromethyl)-3-methyloxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,3R)-2-(Hydroxymethyl)-3-methyloxolane: Contains a hydroxymethyl group, making it less reactive in nucleophilic substitution reactions.
(2S,3R)-2-(Methoxymethyl)-3-methyloxolane: Features a methoxymethyl group, which alters its reactivity profile.
Uniqueness
(2S,3R)-2-(Bromomethyl)-3-methyloxolane is unique due to its high reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its chiral nature also adds to its significance in the synthesis of enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
2219373-67-6 |
|---|---|
Molekularformel |
C6H11BrO |
Molekulargewicht |
179.05 g/mol |
IUPAC-Name |
(2R,3S)-2-(bromomethyl)-3-methyloxolane |
InChI |
InChI=1S/C6H11BrO/c1-5-2-3-8-6(5)4-7/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
UYAUKJPGWASXGX-WDSKDSINSA-N |
SMILES |
CC1CCOC1CBr |
Isomerische SMILES |
C[C@H]1CCO[C@H]1CBr |
Kanonische SMILES |
CC1CCOC1CBr |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2911116.png)
![7-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2911117.png)

![8-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2911121.png)

![5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2911123.png)
![N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide](/img/structure/B2911125.png)


![(3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2911129.png)
![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2911130.png)


